benzyl 3a-[(chlorosulfonyl)methyl]-octahydro-1H-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3a-[(chlorosulfonyl)methyl]-octahydro-1H-indole-1-carboxylate is a complex organic compound with a molecular formula of C17H22ClNO4S. This compound is part of the indole family, which is known for its significant biological and pharmacological properties. The presence of the chlorosulfonyl group makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 3a-[(chlorosulfonyl)methyl]-octahydro-1H-indole-1-carboxylate typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, and the process may involve several purification steps to achieve the desired purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. The reaction conditions are carefully controlled to ensure the safety and consistency of the product. Industrial methods also focus on minimizing waste and optimizing the use of reagents .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3a-[(chlorosulfonyl)methyl]-octahydro-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the chlorosulfonyl group to other functional groups.
Substitution: The chlorosulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Benzyl 3a-[(chlorosulfonyl)methyl]-octahydro-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of benzyl 3a-[(chlorosulfonyl)methyl]-octahydro-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, making the compound useful in various therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 3a-[(chlorosulfonyl)methyl]-octahydrocyclopenta[b]pyrrole-1-carboxylate
- Indole-3-acetic acid derivatives
- Pyrrolidinoindoline natural products
Uniqueness
Benzyl 3a-[(chlorosulfonyl)methyl]-octahydro-1H-indole-1-carboxylate is unique due to its specific structural features, such as the combination of the indole core with the chlorosulfonyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
benzyl 3a-(chlorosulfonylmethyl)-3,4,5,6,7,7a-hexahydro-2H-indole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO4S/c18-24(21,22)13-17-9-5-4-8-15(17)19(11-10-17)16(20)23-12-14-6-2-1-3-7-14/h1-3,6-7,15H,4-5,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHJFANBJXVBFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCN(C2C1)C(=O)OCC3=CC=CC=C3)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.